
4,5-Dimethyl-1H-imidazol-2-amine
Overview
Description
4,5-Dimethyl-1H-imidazol-2-amine is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The compound features a five-membered ring with two nitrogen atoms at positions 1 and 3, and methyl groups at positions 4 and 5. This structural motif is crucial for its chemical reactivity and biological activity.
Synthetic Routes and Reaction Conditions:
From 1-acetylguanidine and 3-bromo-2-butanone: This method involves the cyclization of 1-acetylguanidine with 3-bromo-2-butanone under basic conditions to yield this compound.
From N-(4,5-dimethylimidazol-2-yl)acetamide: This route involves the cyclization of N-(4,5-dimethylimidazol-2-yl)acetamide under acidic conditions.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, to form corresponding imidazole N-oxides.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield reduced imidazole derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in drug development due to its ability to act as an inhibitor for specific enzymes and receptors. Notably:
- Enzyme Inhibition : Research indicates that derivatives of 4,5-dimethyl-1H-imidazol-2-amine exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies reported submicromolar IC50 values against CDK complexes.
- Anticancer Activity : Studies have demonstrated that derivatives possess cytotoxic effects against various cancer cell lines, including ovarian cancer and neuroblastoma. These compounds showed selective toxicity towards tumor cells while sparing non-malignant cells .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity. For instance, one study found that it displayed an antibacterial percentage value of 80% against Escherichia coli, comparable to conventional antibiotics. Additionally, it has been tested against other bacterial strains such as Staphylococcus aureus and Bacillus subtilis, demonstrating promising results.
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand for metal ions, enhancing the properties of metal complexes used in various applications including catalysis and material science .
Comparative Studies
To understand the unique properties of this compound, it is essential to compare it with other imidazole derivatives:
Compound | Structure Characteristics | Biological Activity |
---|---|---|
N-(1H-imidazol-2-yl)acetamide | Lacks methyl substitutions | Reduced reactivity and biological potency |
4,5-Dimethylimidazole | No acetamide group | Different chemical properties; less bioactive |
Imidazole Derivatives | Varied substitutions affect activity | Diverse activities based on structural modifications |
Anticancer Activity Case Study
A detailed investigation into novel imidazole derivatives derived from this compound revealed potent anticancer effects on ovarian cancer cell lines. The study highlighted that certain derivatives exhibited significant efficacy at low micromolar concentrations. This suggests that structural modifications can enhance biological activity.
Antimicrobial Efficacy Case Study
In another study focusing on antimicrobial efficacy, a series of imidazole derivatives were synthesized and tested against common bacterial strains. The results indicated that this compound exhibited significant antimicrobial activity comparable to standard treatments. This reinforces its potential application in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
4,5-Dimethylimidazole: Lacks the amino group at position 2, resulting in different reactivity and biological activity.
2-Aminoimidazole: Lacks the methyl groups at positions 4 and 5, leading to variations in chemical properties and applications.
1H-Imidazole-2-amine:
Uniqueness: 4,5-Dimethyl-1H-imidazol-2-amine is unique due to the presence of both methyl groups and the amino group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Biological Activity
4,5-Dimethyl-1H-imidazol-2-amine is a heterocyclic compound belonging to the imidazole family, known for its diverse biological activities. This compound features a five-membered ring structure with two nitrogen atoms and methyl groups at positions 4 and 5, which contribute to its unique chemical reactivity and biological properties. Research has highlighted its potential applications in pharmaceuticals, particularly in antimicrobial and anticancer therapies.
Synthesis
The synthesis of this compound typically involves cyclization reactions from appropriate precursors. One notable method includes the use of nickel catalysts for the cyclization of amido-nitriles. The general steps are as follows:
- Preparation of Precursors : Start with suitable amido-nitriles.
- Cyclization Reaction : Employ nickel catalysts to facilitate the formation of the imidazole ring.
- Purification : Isolate the product through crystallization or chromatography.
Alternative synthetic routes may involve variations in reaction conditions or different starting materials, although detailed industrial methods are less documented.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against various bacterial strains. In several studies, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study reported the compound's effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa using standard disk diffusion methods .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 28 |
Escherichia coli | 25 |
Pseudomonas aeruginosa | 30 |
The compound's mechanism of action is believed to involve enzyme inhibition and disruption of bacterial cell wall synthesis, although specific pathways remain to be fully elucidated.
Anticancer Potential
Research has also explored the anticancer properties of this compound. Studies indicate that imidazole derivatives can modulate various cellular pathways involved in cancer progression. This compound has been investigated for its ability to inhibit specific kinases involved in tumor growth, making it a candidate for further development as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can potentially act on receptor sites affecting cellular signaling.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and function.
These interactions often involve complex molecular mechanisms that require further investigation to clarify their exact nature.
Case Studies
A notable study evaluated the antibacterial efficacy of various imidazole derivatives, including this compound, against clinical strains resistant to conventional antibiotics. The results indicated that this compound exhibited superior activity compared to other derivatives, suggesting its potential as a lead compound in antibiotic development .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4,5-Dimethyl-1H-imidazol-2-amine, and how can reaction conditions be optimized?
- The compound can be synthesized via cyclization of amidines with ketones under transition-metal-free conditions. A base-promoted approach using KOtBu in DMSO at 80°C efficiently forms the imidazole core while minimizing side reactions . For characterization, single-crystal X-ray diffraction (employing SHELX for refinement ) and NMR spectroscopy are critical. Purity optimization may involve recrystallization from ethanol/water mixtures, as demonstrated in structurally analogous imidazole derivatives .
Q. How can researchers resolve discrepancies in NMR data for this compound derivatives?
- Contradictions in proton splitting or chemical shifts often arise from tautomerism or solvent effects. For example, imidazole NH protons may exhibit broadened signals in DMSO-d6 due to hydrogen bonding. Using deuterated chloroform or acetone, combined with variable-temperature NMR, can clarify dynamic equilibria . Cross-validation with X-ray structures (refined via SHELXL ) is recommended to confirm tautomeric forms .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Single-crystal X-ray diffraction remains the gold standard, with SHELXL used for refinement and ORTEP-3 for graphical representation of thermal ellipsoids. High-resolution mass spectrometry (HRMS) and elemental analysis (±0.4% tolerance for C/H/N) are critical for validating molecular formulas. For example, deviations in sulfur content during combustion analysis may indicate incomplete purification .
Advanced Research Questions
Q. How can researchers address crystallographic disorder in this compound derivatives?
- Disorder in methyl or aromatic groups is common. Using anisotropic displacement parameters (ADPs) in SHELXL and refining occupancy ratios for overlapping atoms can resolve ambiguities. For severe cases, low-temperature (100 K) data collection and TWINABS for twinned crystals improve resolution . Comparative analysis of bond lengths (e.g., C–C ≈ 1.50 Å ) helps distinguish static disorder from dynamic effects.
Q. What strategies mitigate competing side reactions during functionalization of the imidazole ring?
- Protecting the 2-amine group with Boc or Fmoc moieties prevents unwanted nucleophilic attacks during alkylation/acylation. For example, Fmoc protection in 4-(Fmoc-amino)-1-methylimidazole-2-carboxylic acid reduces side-product formation during peptide coupling . Kinetic control via slow reagent addition at 0°C further suppresses dimerization .
Q. How can computational methods complement experimental data in studying reaction mechanisms?
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for ring-closing reactions, predicting activation energies within ±5 kcal/mol of experimental values . For tautomerism, Natural Bond Orbital (NBO) analysis identifies stabilizing interactions (e.g., hyperconjugation in NH–π systems ), aiding in rationalizing NMR and X-ray results.
Q. Methodological Notes
- Data Contradictions : Discrepancies between theoretical and experimental melting points (e.g., predicted 240°C vs. observed 128–132°C ) may arise from polymorphism. Differential Scanning Calorimetry (DSC) and powder XRD are recommended for phase identification.
- Safety : Use gloveboxes for air-sensitive intermediates (e.g., hydrazinyl derivatives ), and avoid skin contact with thiadiazole byproducts, which may exhibit acute toxicity .
Properties
IUPAC Name |
4,5-dimethyl-1H-imidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-3-4(2)8-5(6)7-3/h1-2H3,(H3,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWWVCSNLLWQBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500033 | |
Record name | 4,5-Dimethyl-1H-imidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13805-21-5 | |
Record name | 4,5-Dimethyl-1H-imidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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